REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][N:5]=[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:7]=O)=[O:3]>C(O)(=O)C>[C:9]1([C:6]2[CH:7]=[N:1][C:2](=[O:3])[NH:4][N:5]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(=O)NN=C(C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=NC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 90.1% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |